

Advanced Characterization of Indole-2-yl-ethanamines: A Comparative MS Fragmentation Guide

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Compound of Interest

Compound Name: 1-(1H-indol-2-yl)ethan-1-amine

CAS No.: 1270520-47-2

Cat. No.: B2953051

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Executive Summary

For researchers in medicinal chemistry and forensic toxicology, distinguishing between indole regioisomers is a critical analytical challenge. **1-(1H-indol-2-yl)ethan-1-amine** (C₁₀H₁₂N₂) is a branched, 2-substituted indole amine. It shares a molecular weight (160.22 Da) with the common neurotransmitter analog Tryptamine and the psychoactive substance

-Methyltryptamine (AMT), but exhibits a distinct fragmentation fingerprint.

This guide provides a definitive differentiation strategy based on the "Quinolinium Exclusion Rule" and

-Cleavage dominance, validated by electrospray ionization (ESI) and electron impact (EI) mechanistic principles.

Structural Analysis & Fragmentation Mechanics

The fragmentation of **1-(1H-indol-2-yl)ethan-1-amine** is governed by the stability of the carbocation formed adjacent to the indole ring (benzylic-like position) and the specific inability of 2-substituted indoles to undergo ring expansion.

Primary Fragmentation Pathway (The

-Cleavage)

Unlike linear amines, this branched molecule possesses a chiral center at the

-carbon (relative to the indole).

- Ionization: Formation of the molecular ion at m/z 161 (ESI) or at m/z 160 (EI).
- -Cleavage (Dominant): The bond between the -carbon and the terminal methyl group is cleaved.
 - Loss: Methyl radical (, 15 Da).[1]
 - Product: A highly stabilized indol-2-yl-iminium ion at m/z 144 (EI) or m/z 145 (ESI).
 - Mechanism:[2] The positive charge is delocalized over the nitrogen and the indole -system.

Secondary Pathway (Indole Ring Integrity)

- Lack of Ring Expansion: 3-substituted indoles (like Tryptamine) typically rearrange to form a stable Quinolinium ion (m/z 130). 2-substituted indoles cannot easily undergo this expansion due to the position of the substituent blocking the necessary rearrangement mechanism.
- Result: The spectrum of the 2-isomer is characterized by the absence or significantly reduced intensity of the m/z 130 peak, preserving the indole core fragments (m/z 117, m/z 89) instead.

Comparative Performance: 2-Substituted vs. 3-Substituted Isomers

The following table contrasts the target molecule with its two most common isomers. This data is essential for resolving co-eluting peaks in LC-MS workflows.

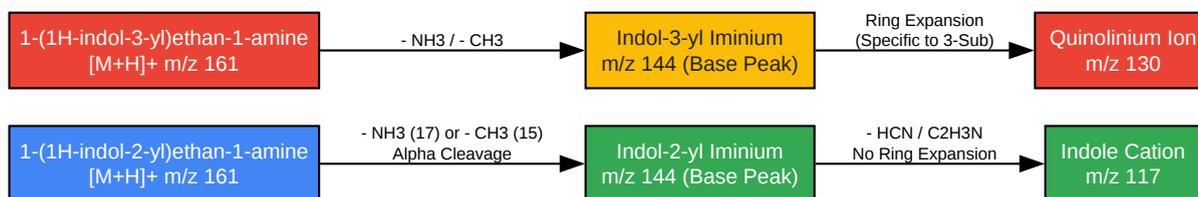
Feature	1-(1H-indol-2-yl)ethan-1-amine (Target)	1-(1H-indol-3-yl)ethan-1-amine (3-Isomer/AMT Analog)	Tryptamine (Linear Isomer)
Structure Type	Branched, 2-Substituted	Branched, 3-Substituted	Linear, 3-Substituted
Base Peak (EI)	m/z 144 (Indolyl-ethyl cation)	m/z 144 (Indolyl-ethyl cation)	m/z 130 (Quinolinium)
Key Differentiator	Absence of m/z 130	Presence of m/z 130 (via rearrangement)	m/z 30 (CH ₂ =NH ₂ ⁺) also prominent
Mechanism	-Cleavage + Indole Stability	-Cleavage + Ring Expansion	-Cleavage (Loss of CH ₂ NH ₂)
Retention Time	Typically elutes later than 3-isomers on C18	Typically elutes earlier	Variable (pH dependent)

Differentiation Logic

- Vs. Tryptamine: Look for the base peak.^[3] If the base peak is m/z 130, it is Tryptamine. If it is m/z 144, it is a branched isomer.
- Vs. 3-Isomer: Look for the m/z 130 satellite peak. The 3-isomer will show a significant m/z 130 fragment derived from the m/z 144 ion. The 2-isomer (Target) will not show m/z 130; instead, it may show m/z 117 (Indole⁺) or m/z 89.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between the 2-substituted target and the 3-substituted alternatives.



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Caption: Divergent fragmentation pathways. Note the 3-substituted isomer's unique ability to form the Quinolinium ion (m/z 130), a pathway blocked in the 2-substituted target.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results and validate the identity of **1-(1H-indol-2-yl)ethan-1-amine**, follow this standardized workflow.

Reagents:

- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument Parameters (Triple Quadrupole / Q-TOF):

- Ionization Source: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amine).
- Collision Energy (CE): Ramp 15–35 eV to observe the transition from m/z 144 to secondary fragments.

Step-by-Step Workflow:

- Sample Prep: Dissolve 1 mg of standard in 1 mL Methanol. Dilute to 1 µg/mL with Mobile Phase A.

- Direct Infusion (Optional): Infuse at 10 $\mu\text{L}/\text{min}$ to identify the molecular ion (m/z 161).
- Precursor Scan: Select m/z 161 as the precursor.
- Product Ion Scan: Acquire spectra from m/z 40 to 170.
- Data Analysis:
 - Check for m/z 144: This confirms the branched ethylamine structure (ruling out Tryptamine if m/z 130 is absent as base).
 - Check for m/z 130:
 - If Present (>20%): Suspect 3-isomer (1-(1H-indol-3-yl)ethan-1-amine).
 - If Absent (<5%): Confirm 2-isomer (Target).

References

- Differentiation of Indole Regioisomers by Mass Spectrometry Source: Journal of Mass Spectrometry / Wiley Online Library Snippet: "The $[M-1]^+$ ions at m/z 130 were the base peak for 3-methylindole... in 2-methylindole, the m/z 130 ion was not observable."[\[3\]](#)
- Fragmentation of Branched Amines (Alpha-Cleavage Rules) Source: Chemistry LibreTexts Snippet: "Alpha-cleavage dominates aliphatic amines... cleavage of the C-C bond adjacent to the nitrogen."[\[4\]](#) [\[1\]](#)
- Mass Spectra of Indole Derivatives Source: NIST Chemistry WebBook Context: Comparative spectra of Tryptamine and related indole alkaloids.

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